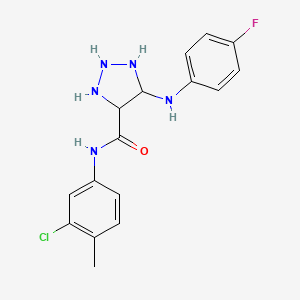

N-(3-chloro-4-methylphenyl)-5-(4-fluoroanilino)triazolidine-4-carboxamide

Description

Properties

IUPAC Name |

N-(3-chloro-4-methylphenyl)-5-(4-fluoroanilino)triazolidine-4-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H17ClFN5O/c1-9-2-5-12(8-13(9)17)20-16(24)14-15(22-23-21-14)19-11-6-3-10(18)4-7-11/h2-8,14-15,19,21-23H,1H3,(H,20,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZEPCCUWVSZPSGN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)NC(=O)C2C(NNN2)NC3=CC=C(C=C3)F)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H17ClFN5O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

349.79 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(3-chloro-4-methylphenyl)-5-(4-fluoroanilino)triazolidine-4-carboxamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article provides a detailed overview of its synthesis, biological properties, and relevant case studies.

- Molecular Formula : C20H21ClFN5O

- Molecular Weight : 433.93 g/mol

- CAS Number : 493023-97-5

Synthesis

The synthesis of N-(3-chloro-4-methylphenyl)-5-(4-fluoroanilino)triazolidine-4-carboxamide involves several steps, typically starting from commercially available anilines and triazole derivatives. The key steps often include:

- Formation of the Triazole Ring : Using appropriate reagents to construct the triazole framework.

- Substitution Reactions : Introducing the chloro and fluoro substituents via nucleophilic substitution.

- Final Coupling : Attaching the aniline moiety to the triazolidine structure.

Antitumor Activity

Recent studies have highlighted the antitumor potential of triazolidine derivatives, including N-(3-chloro-4-methylphenyl)-5-(4-fluoroanilino)triazolidine-4-carboxamide. In vitro assays demonstrated significant cytotoxicity against various cancer cell lines.

This compound showed enhanced activity compared to standard chemotherapeutics like doxorubicin, indicating its potential as a lead compound for further development.

The proposed mechanism involves the inhibition of key signaling pathways associated with cancer cell proliferation and survival. Molecular docking studies suggest that N-(3-chloro-4-methylphenyl)-5-(4-fluoroanilino)triazolidine-4-carboxamide binds effectively to targets involved in tumor growth regulation.

Case Studies

-

Study on Anticancer Efficacy :

A study focused on the efficacy of this compound against colorectal cancer cells demonstrated that it induces apoptosis through caspase activation and downregulation of anti-apoptotic proteins . -

Pharmacokinetics :

Research involving pharmacokinetic profiling revealed that the compound has favorable absorption characteristics, with a significant ability to cross the blood-brain barrier, potentially offering neurological therapeutic applications . -

Toxicology Assessment :

Toxicological evaluations indicated a low toxicity profile in animal models, suggesting that N-(3-chloro-4-methylphenyl)-5-(4-fluoroanilino)triazolidine-4-carboxamide could be developed into a safe therapeutic agent .

Scientific Research Applications

Synthesis and Chemical Properties

The synthesis of N-(3-chloro-4-methylphenyl)-5-(4-fluoroanilino)triazolidine-4-carboxamide typically involves several chemical reactions, including:

- Formation of the Triazolidine Ring : The compound is synthesized through a multi-step process involving the reaction of 3-chloro-4-methylphenyl derivatives with 4-fluoroaniline and appropriate reagents to form the triazolidine structure.

- Carboxamide Formation : The final step includes the introduction of the carboxamide group, which is crucial for its biological activity.

The molecular formula for this compound is , with a molecular weight of approximately 447.9 g/mol.

Anticancer Properties

Recent studies have highlighted the compound's potential as an anticancer agent . In vitro testing has shown that it exhibits significant cytotoxicity against various cancer cell lines, including:

- Melanoma

- Leukemia

- Lung Cancer

- Colon Cancer

- CNS Tumors

- Ovarian Cancer

- Renal Cancer

- Prostate Cancer

- Breast Cancer

The compound demonstrated activity against 60 different cancer cell lines, indicating broad-spectrum anticancer potential. For instance, it was noted that the compound's efficacy was particularly pronounced in melanoma cell lines, suggesting a targeted approach in cancer therapy .

Case Studies and Research Findings

-

Case Study on Anticancer Activity :

- A study conducted on various derivatives of triazolidine compounds demonstrated that modifications in the chemical structure could enhance anticancer activity. N-(3-chloro-4-methylphenyl)-5-(4-fluoroanilino)triazolidine-4-carboxamide was found to be more effective than traditional chemotherapeutics like 5-fluorouracil in certain assays .

-

Comparative Analysis :

- Comparative studies with similar compounds revealed that this triazolidine derivative has unique structural attributes that contribute to its enhanced biological activity. The presence of both chloro and fluoro substituents appears to play a significant role in its mechanism of action against cancer cells .

Industrial Applications

Beyond its medicinal chemistry applications, N-(3-chloro-4-methylphenyl)-5-(4-fluoroanilino)triazolidine-4-carboxamide may also find use in industrial processes:

- Synthesis of Advanced Materials : Its unique reactivity can be harnessed for the development of new materials with specific properties.

- Catalysis : The compound's stability and reactivity make it a candidate for use as a catalyst in various organic reactions.

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison with Pyrimidine Derivatives

2.2. Urea-Based Herbicides

lists chlorotoluron (N’-(3-chloro-4-methylphenyl)-N,N-dimethylurea), a urea herbicide. Comparisons include:

- Functional Groups : Both compounds feature a 3-chloro-4-methylphenyl group. However, chlorotoluron’s urea moiety (–N–(C=O)–N–) differs from the triazolidine’s carboxamide (–C(=O)–N–).

- Bioactivity: Chlorotoluron inhibits photosynthesis in plants .

- Substituent Effects : The 3-chloro-4-methylphenyl group in both compounds suggests that halogenation and methylation at these positions are tolerated in bioactive molecules, possibly enhancing stability or target affinity.

Table 2: Comparison with Urea Herbicides

2.3. Phthalimide-Based Polymers

discusses 3-chloro-N-phenyl-phthalimide, a monomer for polyimides. While structurally distinct, comparisons highlight:

- Halogenation : Both compounds incorporate chloro-substituted aromatic rings, which in phthalimides improve thermal stability for polymer synthesis . In the triazolidine, chloro and fluoro groups may enhance electronic effects or metabolic stability.

- Applications : The phthalimide’s industrial use contrasts with the triazolidine’s speculative bioactivity, underscoring how core structures dictate application domains.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.